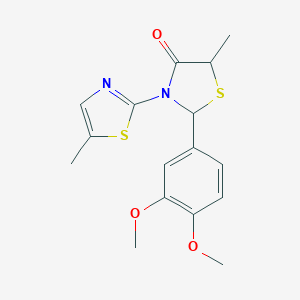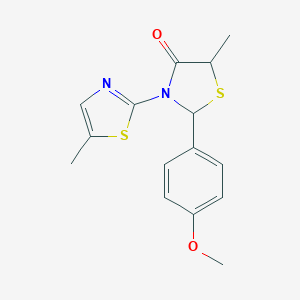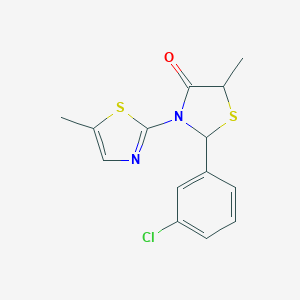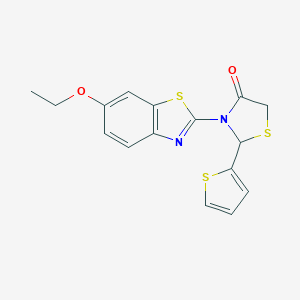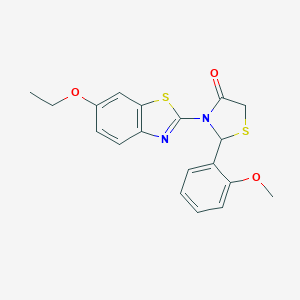![molecular formula C22H19N3O3 B277765 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277765.png)
2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as MMMPB, is a synthetic compound that has been widely studied in recent years. MMMPB has shown potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to interact with various proteins, including tubulin, HSP90, and Bcl-2.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of cognitive function, and reduction of inflammation. 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its potential therapeutic applications, low toxicity, and good pharmacokinetic properties. The limitations of using 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its multi-step synthesis method, which can be time-consuming and costly, and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. First, further studies are needed to elucidate the mechanism of action of 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. Second, studies are needed to optimize the synthesis method of 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide to improve its yield and reduce its cost. Third, studies are needed to evaluate the efficacy of 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in animal models of various diseases. Fourth, studies are needed to evaluate the safety and toxicity of 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in preclinical and clinical trials. Finally, studies are needed to explore the potential of 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide as a drug candidate for various diseases.
In conclusion, 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a synthetic compound that has shown potential as a therapeutic agent for various diseases. Further studies are needed to elucidate its mechanism of action, optimize its synthesis method, evaluate its efficacy and safety in preclinical and clinical trials, and explore its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a multi-step process that involves the reaction of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine with 3-bromoanisole, followed by the reaction with 3-methylbenzoic acid, and finally the reaction with N,N-dimethylformamide dimethyl acetal. The yield of 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent ratio.
Applications De Recherche Scientifique
2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorder research, 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to improve cognitive function and protect against neuronal damage. In inflammation research, 2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |
|---|---|
Formule moléculaire |
C22H19N3O3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-13-7-4-9-16(19(13)27-3)21(26)24-17-10-5-8-15(14(17)2)22-25-20-18(28-22)11-6-12-23-20/h4-12H,1-3H3,(H,24,26) |
Clé InChI |
TUFXSCFPAIRBDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


